N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide is a sulfonamide compound that features a quinoline core substituted with a 3,4-dimethoxyphenyl group. Sulfonamides are a class of compounds known for their antibacterial properties, and the incorporation of the quinoline moiety can enhance the biological activity of these compounds. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis and characterization of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide can be traced through various chemical literature sources and research articles that discuss related compounds and synthetic methods. Notably, the Royal Society of Chemistry and other peer-reviewed journals provide insights into the synthesis and properties of similar sulfonamide derivatives .
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide is classified as:
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often dimethylformamide or dichloromethane), and the use of inert atmospheres to avoid moisture-sensitive reagents. Techniques like thin-layer chromatography are employed for monitoring reaction progress.
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide can be represented as follows:
The compound features:
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide can participate in various chemical reactions:
Reactions involving this compound are typically conducted in controlled environments to optimize yield and selectivity. Reaction conditions such as pH, temperature, and solvent polarity significantly influence the outcome.
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide in biological systems likely involves:
Studies have shown that modifications in the structure can lead to variations in potency against different bacterial strains.
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide has potential applications in:
This compound exemplifies how modifications to traditional structures can yield novel agents with enhanced biological profiles. Further research is needed to fully explore its pharmacological potential and mechanisms in various biological systems.
The emergence of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide represents a strategic evolution in molecular design, converging distinct pharmacophores to address complex disease targets. While its specific discovery timeline is not fully detailed in public literature, its structural components have well-documented histories. The 3,4-dimethoxyphenethylamine moiety, investigated since the early 20th century for its neurological effects and occurrence in natural products, provides a lipophilic aromatic scaffold capable of cell membrane penetration and receptor interactions [1] [3]. Conversely, quinoline-8-sulfonamide derivatives gained prominence more recently, particularly in oncology, due to their enzyme-modulating capabilities, exemplified by compounds like bevantolol precursors and pyruvate kinase modulators [1] [2]. The intentional fusion of these domains—arylethylamine and sulfonamidoquinoline—signifies a deliberate effort within medicinal chemistry to create multitargeting agents, particularly for refractory cancers. This hybrid approach leverages the synergistic potential of both fragments, aiming to overcome limitations of single-target therapies while optimizing physicochemical properties critical for bioavailability and target engagement [2] [5].
The molecular architecture of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide embodies critical features enabling diverse biological interactions. Its core consists of three key elements:
Table 1: Key Structural Features and Implications for Drug Design
Structural Feature | Physicochemical Property | Potential Biological Consequence |
---|---|---|
Quinoline Nucleus (Position 8) | Planar, aromatic, moderately basic | Intercalation/DNA binding; Interaction with kinase ATP pockets |
Sulfonamide Linker (-SO₂NH-) | Dipolar, H-bond donor/acceptor | Key interaction with catalytic residues (e.g., His, Ser, Tyr) |
3,4-Dimethoxyphenyl Ring | Hydrophobic, electron-rich | Van der Waals contacts; Potential π-stacking; Modulation of electron flow |
Ethylene Spacer (-CH₂-CH₂-) | Flexible alkyl chain | Optimal positioning of aryl group within binding pockets |
Combined Molecular Framework | Moderate LogP (~2.8), TPSA (~77.5 Ų) | Balanced membrane permeability and aqueous solubility |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide and its structural analogues demonstrate compelling potential in oncology, primarily through interference with cancer cell metabolism and survival pathways:
Modulation of Glycolytic Enzymes (PKM2): Quinoline-sulfonamides are established modulators of pyruvate kinase muscle isoform 2 (PKM2), a critical enzyme in the Warburg effect prevalent in cancers. PKM2 exists in dynamic equilibrium between highly active tetramers and less active dimers/monomers. Certain sulfonamide derivatives bind at the subunit interface, stabilizing the active tetrameric form. This promotes efficient conversion of phosphoenolpyruvate to pyruvate, reducing the accumulation of upstream glycolytic intermediates diverted into biosynthetic pathways essential for tumor growth (e.g., nucleic acid and phospholipid synthesis). Consequently, forcing cancer cells towards energetically efficient but anabolically disadvantageous metabolism can suppress proliferation and promote apoptosis. While specific potency data for N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide on PKM2 requires further elucidation, structurally related 8-quinolinesulfonamides exhibit significant activity, reducing intracellular pyruvate levels and cancer cell viability (e.g., in A549 lung cancer cells) with selectivity over normal cells [2].
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) Signaling: The tumor microenvironment is often hypoxic, stabilizing HIF-1α, which dimerizes with HIF-1β and recruits co-activators p300/CBP to drive transcription of genes promoting angiogenesis (VEGF), glycolysis (GLUT1, LDHA), and metastasis. Compounds sharing the quinoline-sulfonamide-diarylamine scaffold, exemplified by HIF-1 inhibitors like KCN-1 and its derivatives, disrupt the HIF-1α/p300/CBP complex assembly. They bind directly to the CH1 domain of p300/CBP, preventing its interaction with HIF-1α, thereby blocking transactivation of hypoxia-responsive genes without affecting HIF-1α protein levels. This mechanism offers a unique approach to combat tumor adaptation to hypoxia and treatment resistance. The dimethoxyphenethyl moiety in N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide is structurally analogous to regions in known HIF pathway inhibitors, suggesting potential for similar activity [5].
Kinase Inhibition Potential: The quinoline-sulfonamide core is a privileged scaffold in kinase inhibitor development (e.g., bosutinib, cabozantinib). Molecular docking studies of similar compounds show potential for interactions with ATP-binding sites or allosteric pockets of kinases involved in proliferation and survival signaling. For instance, 4-anilinoquinoline derivatives are patented as anticancer agents targeting multiple kinases implicated in various cancers (melanoma, lung, colon, breast, prostate, renal). While N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide replaces the classic 4-anilino group with a sulfonamide-linked dimethoxyphenethyl chain, its quinoline core and sulfonamide group retain significant potential for kinase interaction, possibly targeting receptor tyrosine kinases or serine/threonine kinases [9].
DNA-Repair Enzyme Interference (Tyrosyl-DNA Phosphodiesterase II - TDP2): While direct evidence for N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide is lacking, pyrimido[4,5-b]quinoline derivatives, structurally related to the quinoline core, demonstrate inhibition of TDP2. TDP2 repairs DNA damage caused by topoisomerase II poisons, a common chemotherapeutic class. Inhibiting TDP2 sensitizes cancer cells to these drugs, overcoming a key resistance mechanism [9].
Table 2: Potential Anticancer Mechanisms of Quinoline-Sulfonamide Hybrids
Molecular Target/Pathway | Biological Consequence in Cancer | Structural Determinants in Hybrid Compound | Evidence from Analogues |
---|---|---|---|
PKM2 (Activator) | Shifts metabolism from anabolic to catabolic; Reduces biomass accumulation | Sulfonamide group binding at interface; Quinoline ring interaction | Reduced pyruvate in A549 cells; Selective cytotoxicity [2] |
HIF-1/p300 Complex | Inhibits angiogenesis, glycolysis adaptation, metastasis | Diarylalkyl/sulfonamide mimicking CH1 domain binders; Planar quinoline | Nanomolar HIF-1 inhibition; In vivo tumor growth suppression [5] |
Kinases (e.g., RTKs) | Blocks proliferative/survival signaling cascades | Quinoline core occupying ATP pocket; Sulfonamide H-bonding | Patented 4-anilinoquinolines active in multiple cancer models |
TDP2 | Sensitizes cells to Topoisomerase II inhibitors | Planar fused quinoline system intercalating/interfering | Pyrimidoquinolines restoring efficacy of etoposide [9] |
The convergence of these potential mechanisms within a single molecule—metabolic modulation (via PKM2), suppression of hypoxia adaptation (via HIF-1), kinase inhibition, and DNA repair interference—positions N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide as a promising prototype for multi-targeted cancer therapy. Its design exemplifies the rational integration of bioactive pharmacophores to combat the complexity and adaptability of malignant cells [2] [5] .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1